1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. For example, the reaction between 2-bromobenzaldehyde and 1,2-diphenylethylidenehydrazine under acidic or basic conditions can yield the desired product. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) catalyst
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine
- 1-(2-Chlorophenyl)-2-(1,2-diphenylethylidene)hydrazine
- 1-(2-Fluorophenyl)-2-(1,2-diphenylethylidene)hydrazine
Comparison
Compared to similar compounds, this compound may exhibit unique properties due to the presence of the bromine atom. Bromine can influence the compound’s reactivity, biological activity, and physical properties. For example, bromine-containing compounds often have higher molecular weights and different electronic properties compared to their chlorine or fluorine analogs.
Properties
Molecular Formula |
C20H17BrN2 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-bromo-N-[(Z)-1,2-diphenylethylideneamino]aniline |
InChI |
InChI=1S/C20H17BrN2/c21-18-13-7-8-14-19(18)22-23-20(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14,22H,15H2/b23-20- |
InChI Key |
XTDOLOGMVIUXTA-ATJXCDBQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/NC2=CC=CC=C2Br)/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.